molecular formula C20H26N4O5S B042182 (E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine CAS No. 84845-75-0

(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

Cat. No.: B042182
CAS No.: 84845-75-0
M. Wt: 434.5 g/mol
InChI Key: HXRSXEDVVARPHP-UDWIEESQSA-N
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Description

Niperotidine is a histamine antagonist selective for the H2 subtype. It was initially studied as a treatment for excessive gastric acidity and peptic ulcers. it was withdrawn from clinical use after human trials revealed liver damage . The chemical formula of Niperotidine is C20H26N4O5S, and its molar mass is 434.51 g/mol .

Mechanism of Action

Niperotidine exerts its effects by selectively blocking histamine H2 receptors. This inhibition reduces gastric acid secretion, making it effective in treating conditions like peptic ulcers . The molecular targets involved are the H2 receptors located in the stomach lining, which play a crucial role in regulating acid production.

Preparation Methods

The synthesis of Niperotidine involves several steps. One method includes the reaction of a urea derivative with triphenylphosphine and bromine in the presence of a strong base to form a bis-carbodiimide intermediate. This intermediate is then reacted with nitromethane or a saline derivative of cyanamide. The resulting product is reduced at the disulfide bridge and further reacted to obtain Niperotidine .

Chemical Reactions Analysis

Niperotidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: The reduction of intermediates during its synthesis is a crucial step.

    Substitution: Niperotidine can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include triphenylphosphine, bromine, nitromethane, and cyanamide derivatives . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

84845-75-0

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

IUPAC Name

(Z)-1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3/b20-12+

InChI Key

HXRSXEDVVARPHP-UDWIEESQSA-N

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN/C(=C\[N+](=O)[O-])/NCC2=CC3=C(C=C2)OCO3

SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3

84845-75-0

synonyms

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2-nitro-1,1-ethenediamine
niperotidine

Origin of Product

United States
Customer
Q & A

Q1: How does niperotidine interact with its target and what are the downstream effects?

A1: Niperotidine acts as a histamine H2-receptor antagonist. While the provided abstracts do not delve into the specific binding mechanisms, they highlight the downstream effect of this interaction: inhibition of gastric acid secretion [, ]. This effect is particularly relevant in a clinical setting for managing conditions like peptic ulcers and gastroesophageal reflux disease.

Q2: What is the impact of niperotidine on nocturnal gastric acidity?

A2: Research indicates that a single bedtime dose of 460 mg niperotidine effectively inhibits nocturnal gastric acid secretion in healthy volunteers []. This conclusion stems from a study using 24-hour pH monitoring, revealing a significant increase in intragastric pH during the night in the niperotidine group compared to the placebo group. This effect persisted for 5 to 7 hours, demonstrating the drug's prolonged action in suppressing nighttime acid production.

Q3: Are there any documented ocular side effects associated with niperotidine use?

A3: A cohort study conducted in Italy investigated the potential link between the use of various gastric acid suppressants, including niperotidine, and serious ocular disorders []. The study found no statistically significant increase in the incidence of serious eye disorders among current users of niperotidine compared to non-users. While this study provides reassuring data on the ocular safety of niperotidine, further research may be necessary to completely rule out any potential long-term effects.

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